



# Application Notes & Protocols: Vidofludimus Hemicalcium in EAE Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Vidofludimus hemicalcium |           |
| Cat. No.:            | B12752360                | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Introduction: Vidofludimus hemicalcium (IMU-838) is an orally available, next-generation small molecule inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH) currently under investigation for the treatment of multiple sclerosis (MS) and other autoimmune diseases.[1][2] Its primary mechanism involves blocking the de novo pyrimidine synthesis pathway, which is crucial for the proliferation of highly activated lymphocytes, such as T and B cells, thereby exerting an immunomodulatory effect.[1][3] Uniquely, Vidofludimus calcium also functions as a potent activator of the Nuclear receptor related 1 (Nurr1), a transcription factor associated with neuroprotective functions.[2][4] This dual action suggests potential for both anti-inflammatory and neuroprotective effects in neurodegenerative diseases like MS.[5] The Experimental Autoimmune Encephalomyelitis (EAE) model is the most widely used animal model for MS, mimicking key aspects of the disease's pathology, including CNS inflammation, demyelination, and paralysis.[6] These notes provide detailed protocols and summarized data for the application of Vidofludimus hemicalcium in EAE models.

### **Mechanism of Action**

**Vidofludimus hemicalcium** exhibits a dual mechanism of action:

• DHODH Inhibition: As a selective DHODH inhibitor, it targets the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway within mitochondria.[1][3] Highly activated T and B lymphocytes have a substantial demand for pyrimidines to support DNA and RNA synthesis for their proliferation and effector functions.[3] By inhibiting DHODH, **Vidofludimus** 







**hemicalcium** creates metabolic stress specifically in these hyperactive immune cells, leading to reduced proliferation and a decrease in the secretion of pro-inflammatory cytokines like IL-17 and IFN-y.[7][8]

Nurr1 Activation: Vidofludimus calcium is a potent activator of Nurr1, a nuclear receptor
highly expressed in neurons and glial cells (microglia and astrocytes).[4][9] Nurr1 activation
is linked to neuroprotection by regulating genes that enhance neuronal survival and reduce
the production of neurotoxic mediators.[5][9] This mechanism may contribute to halting
neurodegeneration and disability progression.[2]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. Vidofludimus Calcium Immunic Therapeutics [imux.com]
- 3. Safety, Tolerability and Pharmacokinetics of Vidofludimus calcium (IMU-838) After Single and Multiple Ascending Oral Doses in Healthy Male Subjects PMC [pmc.ncbi.nlm.nih.gov]
- 4. imux.com [imux.com]
- 5. youtube.com [youtube.com]
- 6. Hooke Protocols EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 7. Vidofludimus calcium, a next generation DHODH inhibitor for the Treatment of relapsing-remitting multiple sclerosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. filecache.investorroom.com [filecache.investorroom.com]
- To cite this document: BenchChem. [Application Notes & Protocols: Vidofludimus
   Hemicalcium in EAE Models]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12752360#vidofludimus-hemicalcium-for-eae-model-induction]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com